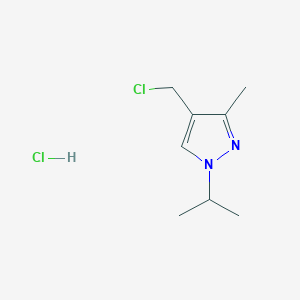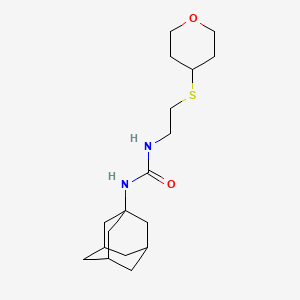
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is known for its unique structure and properties that make it a promising candidate for various applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of various pathological conditions such as viral infections, tumor growth, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has a number of biochemical and physiological effects. These include the inhibition of viral replication, the suppression of tumor growth, and the reduction of inflammation. The compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is its ability to selectively target specific enzymes and proteins. This makes it a promising candidate for the development of targeted therapies for various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. These include:
1. Further investigation into the compound's mechanism of action and its potential targets.
2. Development of new synthetic routes for the compound to improve its yield and purity.
3. Exploration of the compound's potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis.
4. Investigation of the compound's potential in combination with other drugs for enhanced therapeutic effects.
5. Development of new formulations of the compound to improve its solubility and bioavailability.
Conclusion:
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a promising compound with numerous potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for the development of targeted therapies for various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in treating other diseases.
Méthodes De Synthèse
The synthesis of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves the reaction of 1-adamantylamine with 2-bromoethyl tetrahydro-2H-pyran-4-thiol in the presence of a base such as potassium carbonate. The resulting product is then treated with isocyanate to form the final compound.
Applications De Recherche Scientifique
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c21-17(19-3-6-23-16-1-4-22-5-2-16)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBQEGBWDJVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

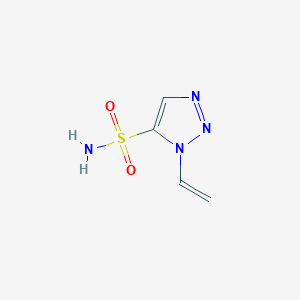
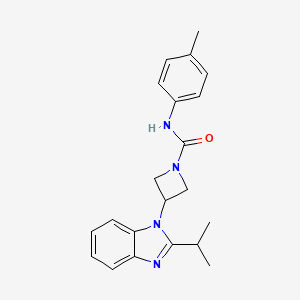
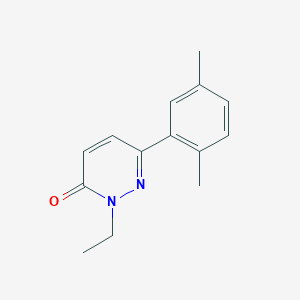
![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2815583.png)
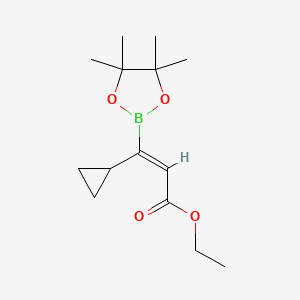
![5-(3-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2815585.png)
![5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2815586.png)
![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2815589.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)
![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)
